

# Application Note: Ultrafast Photolysis and Transient Isomerization of Iodoform-d ( CDI3)

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## Compound of Interest

Compound Name: Iodoform-d

CAS No.: 2787-27-1

Cat. No.: B1603370

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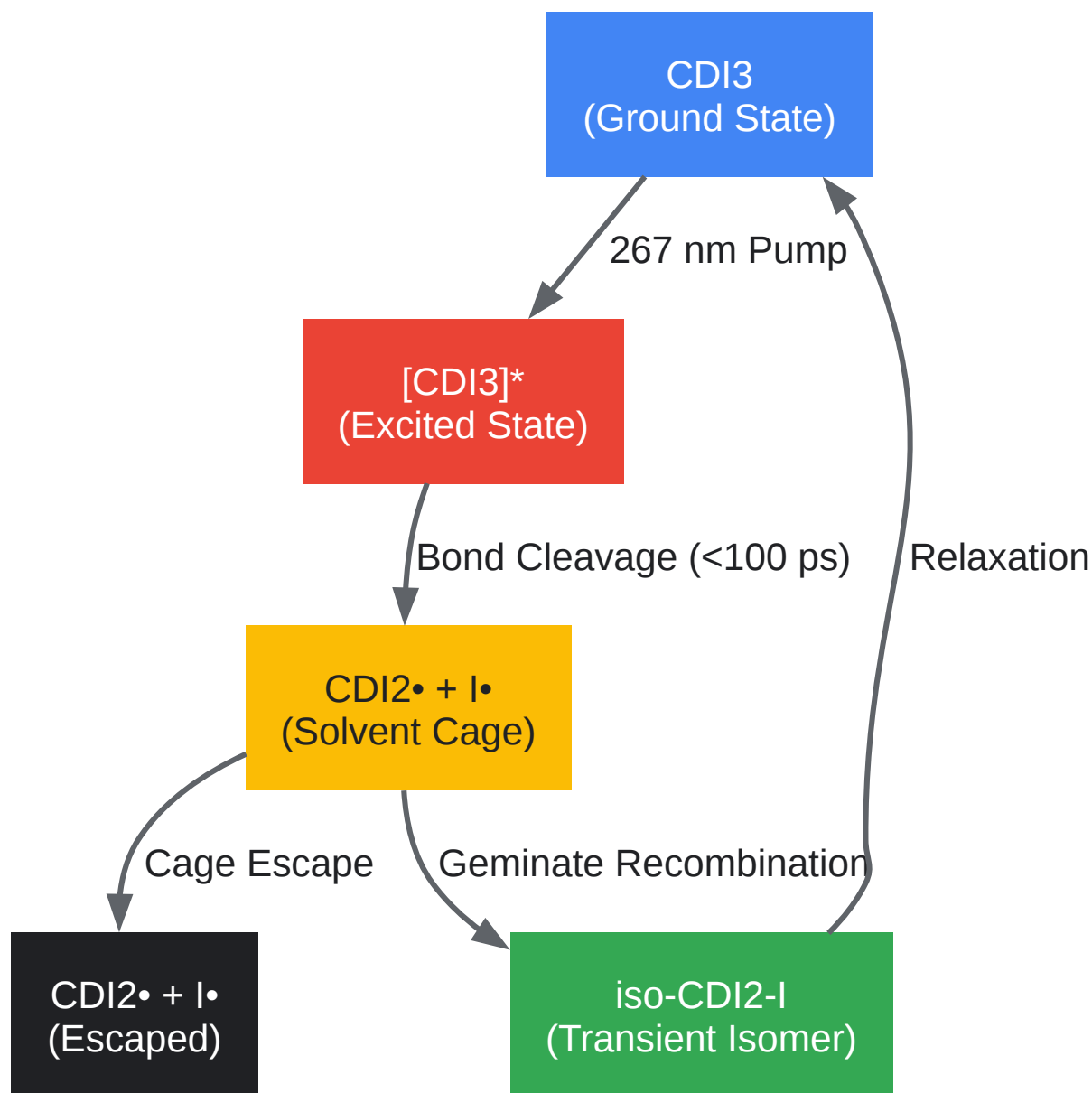
## Executive Overview & Mechanistic Rationale

The photochemistry of polyhalomethanes is a cornerstone of atmospheric chemistry and synthetic radical generation. The photolysis of iodoform ( CHI3) and its deuterated isotopologue, **iodoform-d** ( CDI3), is defined by the ultrafast cleavage of the C–I bond, followed by the competitive pathways of solvent cage escape and geminate recombination.

**The utilization of CDI3 over standard CHI3 is a deliberate experimental choice for time-resolved spectroscopy. Deuteration significantly alters the Intramolecular Vibrational Energy Redistribution (IVR) rates[1]. Because the C–D stretching frequency is shifted relative to C–H, the density of low-order coupled states changes, which effectively**

**extends the lifetime of vibrationally excited states[1]. This isotopic substitution provides a clearer spectroscopic window to observe the transient formation of iso-iodoform-d ( iso**

CDI<sub>2</sub>-I ), an intermediate where the cleaved iodine atom recombines with the remaining iodine rather than the carbon center[1].



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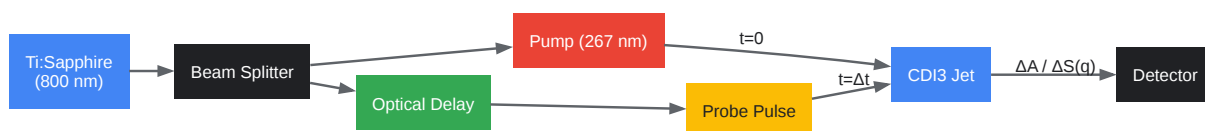
Photodissociation pathway of CDI3 highlighting iso-iodoform-d formation.

## Apparatus Engineering: The Pump-Probe Architecture

To capture the sub-100 picosecond formation of iso-CDI2-I and the subsequent nanosecond relaxation dynamics, a highly specialized pump-probe architecture is required[1]. The system relies on an amplified Ti:Sapphire laser generating 800 nm pulses, which are frequency-tripled to 267 nm to serve as the actinic pump[2].

Causality of Design Choices:

- **Pulse Stretching:** The 267 nm pump pulse is deliberately stretched to ~1.2 ps using a Chirped Pulse Amplifier. This prevents multiphoton excitation artifacts that occur when peak intensities are too high, ensuring the observed kinetics reflect purely single-photon dissociation[2].
- **Sapphire Jet Nozzle:** Static cuvettes suffer from rapid window-burning and product accumulation under intense UV irradiation. Circulating the sample through a sapphire jet nozzle creates a continuously replenished 300  $\mu\text{m}$  liquid sheet, ensuring every laser shot interrogates a pristine CDI3 population[2][3].
- **Solvent Selection:** Cyclohexane is chosen over benzene or acetone because haloforms form charge-transfer complexes with the latter, which artificially accelerates vibrational relaxation and obscures the intrinsic molecular dynamics[4].



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Ultrafast pump-probe experimental setup for CDI3 photolysis.

## Execution Protocol: A Self-Validating Workflow

This protocol outlines the procedure for Time-Resolved X-ray Liquidography (TRXL) or Transient Absorption (TA) spectroscopy of CDI3. It is designed as a self-validating system,

meaning internal controls (negative time delays and fluence scaling) are built into the data acquisition to guarantee signal integrity.

## Phase 1: Sample Preparation & Delivery

- **Solution Preparation:** Dissolve high-purity CDI3 ( $\geq 99.9\%$  isotopic purity) in spectroscopic-grade cyclohexane to achieve a final concentration of 20 mM[2].
- **Degassing:** Degas the solution using repeated freeze-pump-thaw cycles to remove dissolved oxygen, which is known to cause dark reactions and quench radical intermediates[5].
- **Circulation:** Load the solution into a closed-loop fluidic system connected to a sapphire jet nozzle. Adjust the flow rate to maintain a stable 300  $\mu\text{m}$  thick liquid sheet at the laser interaction point[3].

## Phase 2: Optical Alignment & Fluence Control

- **Spatial Overlap:** Focus the 267 nm pump beam to a spot size of approximately  $240 \times 230 \mu\text{m}^2$  at the sample jet[2]. Align the probe beam (X-ray or White Light Continuum) to perfectly intersect the pump volume.
- **Fluence Calibration (Critical Step):**
  - For early time delays (100 ps to 10 ns), set the laser fluence to  $3.2 \text{ mJ/mm}^2$  to maximize the signal-to-noise ratio of the transient isomer[2].
  - For late time delays ( $>30 \text{ ns}$ ), reduce the laser fluence to  $1.0 \text{ mJ/mm}^2$ . This prevents the baseline tilting caused by rapid solvent expansion and hydrodynamic heating induced by the recombination of iodine radicals[2].

## Phase 3: Data Acquisition & Internal Validation

- **Delay Scanning:** Collect scattering/absorption signals at defined pump-probe delays ( $\Delta t = 100 \text{ ps}, 300 \text{ ps}, 1 \text{ ns}, 3 \text{ ns}, 10 \text{ ns}, 30 \text{ ns}, 300 \text{ ns}, 1 \mu\text{s}$ ) [2].
- **Negative Delay Referencing:** Acquire a reference signal at a negative time delay (e.g.,  $\Delta t = -3 \text{ ns}$  or  $-200 \text{ ps}$ ). This captures the unexcited ground-state sample[2][3].

- **Difference Signal Generation:** Subtract the negative delay reference from all positive delay signals to generate the difference curve ( $\Delta S(q,t)$  or  $\Delta A(t)$ ). If the  $\Delta t = -3$  ns signal shows transient features, the sample is degrading or the flow rate is too slow, invalidating the run[2].

## Data Synthesis & Quantitative Parameters

The structural dynamics extracted from the difference signals reveal that CDI3 photodissociates into CDI2 and an iodine atom, which then recombine within 100 ps to form iso

CDI2-I with a specific branching ratio[1]. The quantitative parameters governing this setup are summarized below.

### Table 1: Photophysical & Kinetic Parameters of CDI3 Photolysis

Parameter	Value	Mechanistic Significance	Excitation
Wavelength	267 nm	Matches the UV absorption band for C-I bond cleavage.	Primary Photoproducts CDI2· + I·
Initial radical pair	formed within the solvent cage.	Transient Isomer iso CDI2-I Formed via geminate recombination of the radical pair.	Formation Time < 100 ps
Indicates recombination	occurs before cage escape[2].	Branching Ratio ~ 40:60	Ratio of iso CDI2-I formation vs. free CDI2· generation[2].

### Table 2: Ultrafast Pump-Probe Setup Specifications

Component	Specification	Operational Purpose
Pump Laser	Ti:Sapphire (THG)	Generates the 267 nm actinic pulse[2].
Pulse Duration	Stretched to 1.2 ps	Prevents multiphoton excitation artifacts[2].
Early Delay Fluence	3.2 mJ/mm <sup>2</sup>	Maximizes signal for fast (<10 ns) kinetics[2].
Late Delay Fluence	1.0 mJ/mm <sup>2</sup>	Mitigates solvent heating/expansion artifacts (>30 ns)[2].
Sample Delivery	300 μm Sapphire Jet	Prevents window degradation and ensures sample renewal[3].

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